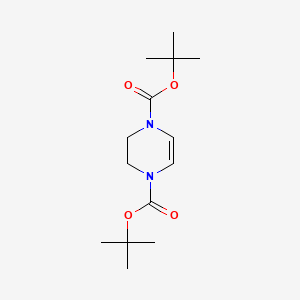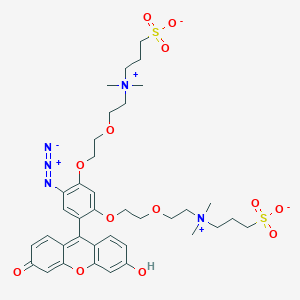
1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate (DBT-THP) is a heterocyclic compound composed of two aromatic rings and two carboxyl groups. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 143-145°C. DBT-THP has been used in various scientific research applications, including as a catalyst, as a reagent, and as a molecular probe. Additionally, it has been shown to have biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate has been used in various scientific research applications. It has been used as a catalyst in the synthesis of 1,2,3-triazoles, as a reagent for the synthesis of polycyclic compounds, and as a molecular probe for the determination of the structure of molecules. Additionally, it has been used to study the mechanism of action of various enzymes, such as cytochrome P450, and to study the physiological effects of various compounds.
Wirkmechanismus
The mechanism of action of 1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate is not yet fully understood. It is believed that it acts as a competitive inhibitor of cytochrome P450, which is an enzyme involved in the metabolism of drugs, hormones, and other compounds. Additionally, it is thought to act as an antioxidant and to modulate the activity of other enzymes.
Biochemical and Physiological Effects
1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate has been shown to have biochemical and physiological effects. In animal studies, it has been shown to reduce the levels of cholesterol and triglycerides, as well as to reduce inflammation. Additionally, it has been shown to inhibit the growth of certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it is relatively non-toxic and has a low melting point, making it easy to work with. However, it is not soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The future directions for research into the use of 1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate include further investigation into its mechanism of action, its potential use as a therapeutic agent, and its potential use as a drug delivery system. Additionally, further studies into its biochemical and physiological effects are needed, as well as its potential applications in other areas of scientific research. Finally, further research into its advantages and limitations for lab experiments is also needed.
Synthesemethoden
1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate is synthesized by reacting 1,4-dicyano-2,3-dihydroxy-1,4-diphenylbutane (DCDPB) with tert-butyl isocyanide in the presence of triethylamine and pyridine. This reaction is carried out at room temperature in a two-phase system of dichloromethane and water. The product is then extracted from the organic phase and purified by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
ditert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)19-11(17)15-7-9-16(10-8-15)12(18)20-14(4,5)6/h7,9H,8,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWPFKKODFIEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C=C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)

![5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B6301076.png)
![5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)
![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301098.png)
![7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6301104.png)

![(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B6301108.png)
![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)
![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)


